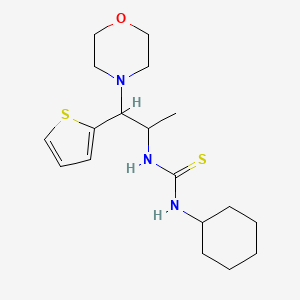

1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

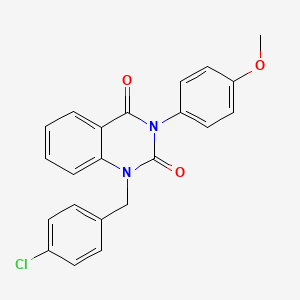

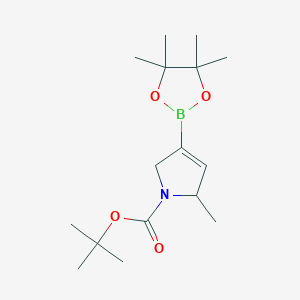

The compound “1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea” is a complex organic molecule that contains several functional groups, including a thiourea group, a morpholino group, and a thiophene ring .

Synthesis Analysis

While the exact synthesis of this compound is not available, it likely involves the reaction of a suitable cyclohexylamine with a thiophen-2-yl propan-2-yl isocyanate . The morpholino group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiourea group would contribute to the polarity of the molecule, while the cyclohexyl and thiophen-2-yl groups would provide some degree of aromaticity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thiourea group and the morpholino group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Catalytic Activity and Synthesis 1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea, as part of the broader family of thiourea compounds, has been explored for its catalytic properties and potential in synthesizing complex organic structures. One notable application involves the desymmetrization of cyclohexadienones via the aza-Michael reaction catalyzed by thiourea derivatives, leading to the enantioselective synthesis of morpholine derivatives. This methodology facilitated the asymmetric total synthesis of (-)-Mesembrine, highlighting the compound's role in producing enantioenriched structures in high yields and enantiomeric excesses (Q. Gu & S. You, 2011).

Enzyme Inhibition and Mercury Sensing Another significant application area for thiourea derivatives, including this compound, is in enzyme inhibition and sensing applications. Studies have shown that unsymmetrical thiourea derivatives exhibit potent anti-cholinesterase activity, making them effective enzyme inhibitors against acetylcholinesterase and butyrylcholinesterase. Furthermore, these compounds have demonstrated potential as sensing probes for the detection of mercury, a highly toxic metal, using spectrofluorimetric techniques. The fluorescent properties of these compounds allow for moderate sensitivity in detecting mercury, showcasing their utility in environmental monitoring and public health (F. Rahman et al., 2021).

Crystal Structure and Molecular Interactions The crystal structure of thiourea derivatives provides insights into their potential applications in various fields, including pharmaceuticals and materials science. For example, the analysis of the crystal structure of related thiourea compounds reveals how their molecular configurations, such as the syn or anti positions relative to sulfur atoms, influence their chemical reactivity and interaction capabilities. Such information is crucial for designing molecules with specific properties for targeted applications (B. Yamin, Monica Lulo Rodis, & D. N. A. Chee, 2014).

Propiedades

IUPAC Name |

1-cyclohexyl-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3OS2/c1-14(19-18(23)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-22-12-10-21/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOMXTJEULRUFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide](/img/structure/B2941704.png)

![2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide](/img/structure/B2941711.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2941713.png)

![(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]](/img/structure/B2941714.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941715.png)